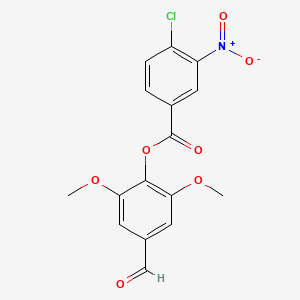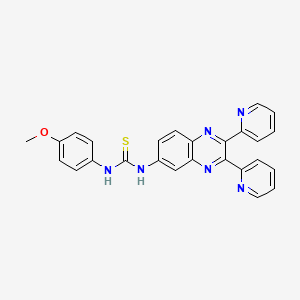
(4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate
描述
(4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-formyl-2,6-dimethoxyphenyl moiety, followed by its esterification with 4-chloro-3-nitrobenzoic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
(4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the nitro group produces an amine derivative.
科学研究应用
Chemistry
In chemistry, (4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its reactive functional groups. It may also serve as a probe in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals, where the compound’s structure can be modified to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. The chloro group can undergo substitution reactions, altering the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
- 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzenesulfonate
- 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, (4-Formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate is unique due to the presence of both a nitro group and a formyl group, which provide distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions.
属性
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO7/c1-23-13-5-9(8-19)6-14(24-2)15(13)25-16(20)10-3-4-11(17)12(7-10)18(21)22/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBYUMOYSMVXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3663547.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3663553.png)

![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B3663562.png)
![N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide](/img/structure/B3663566.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(2-methylphenyl)glycinamide](/img/structure/B3663567.png)
![6-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3663573.png)
![5-({[3-bromo-4-(4-morpholinyl)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3663583.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B3663594.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3663609.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3663613.png)
![N-(2-bromophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3663627.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3663638.png)
